Boc-N-Me-Ala-OH

Catalog No.
S1768780
CAS No.
16948-16-6
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Ala-OH

CAS Number

16948-16-6

Product Name

Boc-N-Me-Ala-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1

InChI Key

VLHQXRIIQSTJCQ-LURJTMIESA-N

SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-Me-Ala-OH;16948-16-6;Boc-N-methyl-L-alanine;N-Boc-N-methyl-L-alanine;(S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-N-methyl-L-alanine;MFCD00037242;(S)-2-(tert-Butoxycarbonyl-methyl-amino)-propionicacid;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoicacid;Boc-N-methyl-DL-alanine;AmbotzBAA1108;PubChem12251;Boc-N-Me-L-Ala-OH;Boc-N-a-methyl-L-alanine;Boc-N-methyl-(L)-alanine;Boc-Nalpha-methyl-L-alanine;KSC153K7R;15549_ALDRICH;SCHEMBL342693;(S)-N-methyl-N-BOC-alanine;N-t-butoxycarbonyl-methylalanine;15549_FLUKA;CTK0F3578;MolPort-003-926-852;VLHQXRIIQSTJCQ-LURJTMIESA-N

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-Me-Ala-OH, also known as Boc-N-methyl-L-alanine, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. Boc-N-Me-Ala-OH finds application in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in the laboratory [].

Protecting Group Strategy

Boc-N-Me-Ala-OH contains two key functional groups:

  • Boc Protecting Group (Boc): The "Boc" (tert-Butyloxycarbonyl) group protects the alpha-amino (N-terminal) group of the molecule. This is essential in SPPS as it prevents unwanted reactions at the N-terminus during chain elongation. Once the peptide sequence is complete, the Boc group can be selectively removed under specific conditions to reveal the free N-terminus of the final peptide [, ].
  • N-Methylated Alanine: The alanine amino acid in Boc-N-Me-Ala-OH is N-methylated, meaning a methyl group (CH₃) is attached to the nitrogen atom in the backbone. This modification can be used to introduce specific properties to the resulting peptide. For example, N-methylation can improve the stability of the peptide against enzymatic degradation [].

Advantages of Boc-N-Me-Ala-OH

Here are some advantages of using Boc-N-Me-Ala-OH in peptide synthesis:

  • Controlled Chain Elongation: The Boc protecting group ensures the addition of amino acids occurs only at the desired N-terminal end of the growing peptide chain, leading to a more controlled and predictable synthesis process [].
  • Introduction of N-Methylation: The N-methylated alanine unit allows researchers to incorporate this modification into the peptide, potentially influencing its stability or other properties [].

Boc-N-Me-Ala-OH, also known as N-tert-Butoxycarbonyl-N-Methyl-L-alanine, is a synthetic amino acid derivative commonly used in peptide synthesis []. It is derived from the natural amino acid L-alanine by adding a Boc (tert-butoxycarbonyl) protecting group to the amino terminus (N-terminus) and a methyl group to the side chain []. The Boc group serves as a temporary protecting group during peptide synthesis, while the methyl group alters the chemical properties of the amino acid [].


Molecular Structure Analysis

Boc-N-Me-Ala-OH has a complex molecular structure containing several functional groups:

  • Boc protecting group (tert-Butoxycarbonyl): This bulky group consists of a tert-butyl group (C(CH3)3) connected to a carbonyl group (C=O) and an oxygen atom with a single bond to a carbon atom (C-O-C). It protects the amino terminus of the molecule from unwanted reactions during peptide synthesis [].
  • Carboxylic acid group (COOH): This functional group is located at the C-terminus (carboxyl terminus) of the molecule and consists of a carbonyl group (C=O) bonded to a hydroxyl group (OH). It contributes to the acidic properties of the molecule [].
  • Central carbon chain: The core structure is a three-carbon chain with the amino group (NH2) attached to the central carbon.
  • Methyl group (CH3): This addition to the side chain (the carbon atom adjacent to the central carbon) differentiates Boc-N-Me-Ala-OH from L-alanine. The methyl group alters the steric hindrance and hydrophobicity of the molecule compared to L-alanine [].

Chemical Reactions Analysis

  • Deprotection: The Boc protecting group is removed under acidic conditions (typically using trifluoroacetic acid) to reveal the free amino group, which can then participate in peptide bond formation [].
  • Peptide bond formation: The deprotected Boc-N-Me-Ala-OH can react with another amino acid (activated at its C-terminus) to form a peptide bond. This process is repeated to create a peptide chain with the desired sequence [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline powder at room temperature [].
  • Melting point: Expected to be relatively high due to the presence of the bulky Boc group [].
  • Boiling point: Decomposes upon heating due to the presence of the amino acid backbone [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide used in peptide synthesis [].
  • Stability: Stable under acidic and neutral conditions. However, the Boc protecting group can be cleaved under acidic conditions [].

Boc-N-Me-Ala-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with specific functionalities. The incorporated N-methyl group can influence the peptide's conformation, stability, and interaction with other molecules depending on the peptide sequence [].

XLogP3

1.1

Wikipedia

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Dates

Modify: 2023-08-15

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